2-Amino-1-(2-fluorophenyl)ethanol
Overview
Description
2-Amino-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a fluorophenyl ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-(2-fluorophenyl)ethanol can be synthesized through various methods. One common approach involves the reaction of o-aminophenol with fluorophenyl ethanol under heating conditions, often using a catalyst or solvent . The reaction typically proceeds as follows:
Starting Materials: o-Aminophenol and fluorophenyl ethanol.
Reaction Conditions: Heating in the presence of a catalyst or solvent.
Product Formation: this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity . These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-amino-1-(2-fluorophenyl)acetone.
Reduction: The compound can be reduced to form 2-amino-1-(2-fluorophenyl)ethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Amino-1-(2-fluorophenyl)acetone.
Reduction: 2-Amino-1-(2-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The fluorophenyl ring enhances its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in the meta position.
2-Amino-1-(4-fluorophenyl)ethanol: Similar structure but with the fluorine atom in the para position.
2-Amino-1-(2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-Amino-1-(2-fluorophenyl)ethanol is unique due to the ortho position of the fluorine atom, which can influence its chemical reactivity and interaction with biological targets. The presence of the fluorine atom enhances its stability and lipophilicity, making it distinct from its analogs .
Properties
IUPAC Name |
2-amino-1-(2-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOFGRYDNHJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567774 | |
Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-74-9 | |
Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(2-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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